molecular formula C13H20ClF2NO3 B6224104 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride CAS No. 2763758-42-3

2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride

Cat. No. B6224104
CAS RN: 2763758-42-3
M. Wt: 311.8
InChI Key:
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Description

2-[4-(3,3-Difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride, commonly referred to as DFPEA-HCl, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of an amine, and its structure is composed of an ethyl group with a difluoropropoxy and dimethoxy substituents attached to the nitrogen atom. DFPEA-HCl is a versatile compound that can be used in a variety of experiments, including those involving enzymatic reactions, biochemical and physiological effects, and drug development.

Scientific Research Applications

DFPEA-HCl has a variety of applications in scientific research. It is used in enzyme research, as it is a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. It is also used in drug development, as it has been found to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, it has been studied for its potential anti-inflammatory effects.

Mechanism of Action

The mechanism of action of DFPEA-HCl is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine and butyrylcholine, respectively. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body. Additionally, it is believed to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
DFPEA-HCl has a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of acetylcholine and butyrylcholine, leading to an increase in their levels. This can lead to increased alertness, improved cognitive performance, and improved motor coordination. Additionally, it has been found to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. This can lead to increased feelings of happiness and well-being.

Advantages and Limitations for Lab Experiments

The use of DFPEA-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and can be isolated and purified with relative ease. Additionally, it is a potent inhibitor of several enzymes and an agonist of the 5-HT2A receptor, making it a useful tool for studying biochemical and physiological effects. However, there are also some limitations. It is not recommended for use in humans, as it has not been tested for safety and efficacy. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research involving DFPEA-HCl. It could be studied further for its potential anti-inflammatory effects. Additionally, it could be studied for its potential use in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use in the treatment of mood disorders such as depression and anxiety. Finally, it could be studied for its potential use in the development of novel drugs.

Synthesis Methods

The synthesis of DFPEA-HCl is a relatively straightforward process. The starting material is 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine, which is reacted with hydrochloric acid to form the hydrochloride salt. The reaction is carried out in an aqueous solution and is typically performed at room temperature. The resulting product is a white, crystalline solid that can be isolated and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine hydrochloride' involves the reaction of 3,5-dimethoxyphenol with 3,3-difluoropropyl bromide to form 4-(3,3-difluoropropoxy)-3,5-dimethoxyphenol. This intermediate is then reacted with ethylamine to form 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine, which is then converted to the hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,5-dimethoxyphenol", "3,3-difluoropropyl bromide", "ethylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3,5-dimethoxyphenol with 3,3-difluoropropyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide to form 4-(3,3-difluoropropoxy)-3,5-dimethoxyphenol.", "Step 2: Reaction of 4-(3,3-difluoropropoxy)-3,5-dimethoxyphenol with ethylamine in the presence of a base such as sodium hydroxide to form 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine.", "Step 3: Reaction of 2-[4-(3,3-difluoropropoxy)-3,5-dimethoxyphenyl]ethan-1-amine with hydrochloric acid to form the hydrochloride salt of the compound." ] }

CAS RN

2763758-42-3

Molecular Formula

C13H20ClF2NO3

Molecular Weight

311.8

Purity

95

Origin of Product

United States

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